molecular formula C20H26O3 B3933819 1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene

1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene

Cat. No. B3933819
M. Wt: 314.4 g/mol
InChI Key: IQHMSPKQESNDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in the field of biomedical research. This compound belongs to a class of drugs known as soluble guanylate cyclase (sGC) activators, which have shown promising results in the treatment of various diseases.

Mechanism of Action

1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 acts as an sGC activator, which means that it enhances the production of cyclic guanosine monophosphate (cGMP) in the body. cGMP is a signaling molecule that plays a key role in regulating various physiological processes, such as smooth muscle relaxation, platelet aggregation, and inflammation.
Biochemical and Physiological Effects:
1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce vasodilation, which can help to reduce blood pressure and improve blood flow. 1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 has also been shown to have anti-inflammatory and anti-fibrotic properties, which can help to reduce tissue damage and promote healing.

Advantages and Limitations for Lab Experiments

1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 has several advantages for use in laboratory experiments. It is a highly specific sGC activator, which means that it can be used to selectively target the sGC signaling pathway. 1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 is also relatively stable and easy to handle, which makes it a popular choice for in vitro and in vivo experiments.
One limitation of 1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 is that it can be difficult to administer in vivo due to its poor solubility in aqueous solutions. This can limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272. One area of interest is the development of more effective methods for administering the drug in vivo. Another area of interest is the investigation of the potential therapeutic applications of 1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 in other disease states, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 is a promising chemical compound that has shown potential applications in the field of biomedical research. Its ability to activate the sGC signaling pathway has led to its investigation as a potential treatment for various diseases. While there are some limitations to its use in laboratory experiments, there are several potential future directions for research on this compound.

Scientific Research Applications

1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 has been extensively studied for its potential applications in the field of biomedical research. It has been shown to have a wide range of therapeutic effects, including vasodilation, anti-inflammatory, and anti-fibrotic properties. 1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 has also been shown to have potential applications in the treatment of pulmonary hypertension, heart failure, and erectile dysfunction.

properties

IUPAC Name

1-butan-2-yl-4-[3-(4-methoxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-4-16(2)17-6-8-19(9-7-17)22-14-5-15-23-20-12-10-18(21-3)11-13-20/h6-13,16H,4-5,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHMSPKQESNDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butan-2-yl-4-[3-(4-methoxyphenoxy)propoxy]benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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